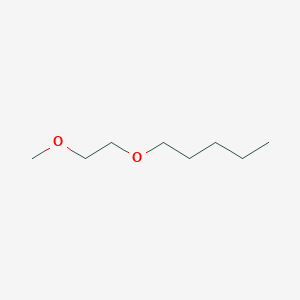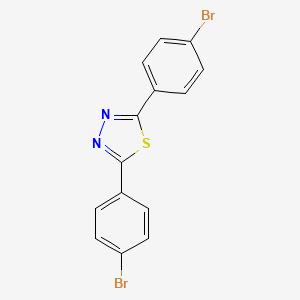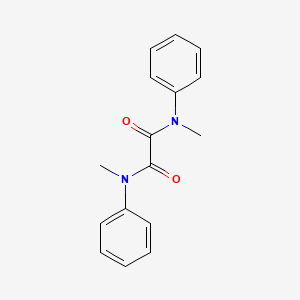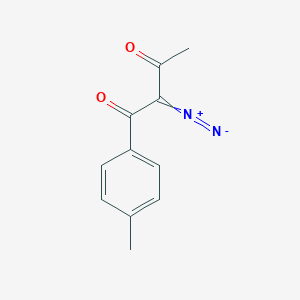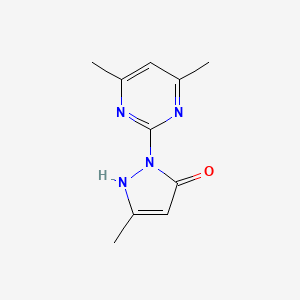
(1R,2R)-1-Chloro-2-(ethylsulfanyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Chloro-2-(ethylsulfanyl)cyclohexane: is an organic compound with the molecular formula C8H15ClS It is a chiral molecule, meaning it has non-superimposable mirror images, and the (1R,2R) notation indicates the specific configuration of the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Chloro-2-(ethylsulfanyl)cyclohexane typically involves the chlorination of a cyclohexane derivative followed by the introduction of an ethylsulfanyl group. One common method is:
Chlorination: Cyclohexane is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 1-chlorocyclohexane.
Thioether Formation: The 1-chlorocyclohexane is then reacted with ethanethiol in the presence of a base like sodium hydride to introduce the ethylsulfanyl group, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1R,2R)-1-Chloro-2-(ethylsulfanyl)cyclohexane can undergo oxidation reactions, where the ethylsulfanyl group is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2-(ethylsulfanyl)cyclohexanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexane derivatives without the chlorine atom.
Substitution: 2-(ethylsulfanyl)cyclohexanol.
Applications De Recherche Scientifique
Chemistry: (1R,2R)-1-Chloro-2-(ethylsulfanyl)cyclohexane is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and chiral catalysis.
Biology: In biological research, this compound can be used to study the effects of thioether-containing molecules on biological systems. It may also serve as a model compound for understanding the metabolism of similar structures.
Medicine: Potential applications in medicine include the development of new pharmaceuticals, particularly those that require chiral intermediates. The compound’s unique structure may offer insights into drug design and synthesis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a useful building block for various chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-Chloro-2-(ethylsulfanyl)cyclohexane depends on the specific reactions it undergoes. For example, in oxidation reactions, the ethylsulfanyl group is oxidized to form sulfoxides or sulfones, which can alter the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
(1R,2R)-1-Chloro-2-(methylsulfanyl)cyclohexane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
(1R,2R)-1-Bromo-2-(ethylsulfanyl)cyclohexane: Similar structure but with a bromine atom instead of a chlorine atom.
(1R,2R)-1-Chloro-2-(propylsulfanyl)cyclohexane: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness: (1R,2R)-1-Chloro-2-(ethylsulfanyl)cyclohexane is unique due to its specific chiral configuration and the presence of both a chlorine atom and an ethylsulfanyl group. This combination of features gives it distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
20556-30-3 |
|---|---|
Formule moléculaire |
C8H15ClS |
Poids moléculaire |
178.72 g/mol |
Nom IUPAC |
(1R,2R)-1-chloro-2-ethylsulfanylcyclohexane |
InChI |
InChI=1S/C8H15ClS/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
Clé InChI |
ZPJLKKCBWQXEQD-HTQZYQBOSA-N |
SMILES isomérique |
CCS[C@@H]1CCCC[C@H]1Cl |
SMILES canonique |
CCSC1CCCCC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


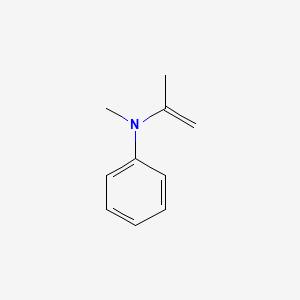

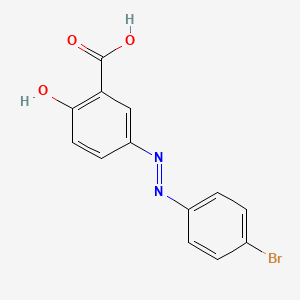
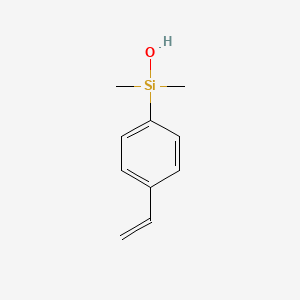
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)

